3-(3,5-dimethylphenyl)benzoic Acid

Lipophilicity Positional isomerism Physicochemical profiling

Procure 3-(3,5-dimethylphenyl)benzoic acid (CAS 177734-84-8) with the precise meta-carboxyl, 3′,5′-dimethyl regiochemistry required for SARS-CoV-2 Mpro catalytic dyad binding—the meta geometry presents the acidic pharmacophore at the angle needed for target engagement. This isomer also serves as a validated scaffold for MDM2-p53 and PD-1/PD-L1 PPI inhibitors and Aβ aggregation modulators. ≥98% purity ensures reproducible SAR. Available in research to bulk quantities.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 177734-84-8
Cat. No. B3420176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethylphenyl)benzoic Acid
CAS177734-84-8
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)C
InChIInChI=1S/C15H14O2/c1-10-6-11(2)8-14(7-10)12-4-3-5-13(9-12)15(16)17/h3-9H,1-2H3,(H,16,17)
InChIKeyPDMBLHWIZAYFNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,5-Dimethylphenyl)benzoic Acid (CAS 177734-84-8): Biphenyl Carboxylic Acid Building Block for Medicinal Chemistry and Organic Synthesis


3-(3,5-Dimethylphenyl)benzoic acid (IUPAC: 3′,5′-dimethyl[1,1′-biphenyl]-3-carboxylic acid; CAS 177734-84-8) is a biphenyl monocarboxylic acid featuring a benzoic acid moiety at the meta position of one ring and two methyl substituents at the 3′ and 5′ positions of the second phenyl ring [1]. With a molecular formula of C₁₅H₁₄O₂ and molecular weight of 226.27 g/mol, this compound exhibits a computed XLogP of 4.4 and a topological polar surface area (TPSA) of 37.3 Ų, placing it in a favorable physicochemical space for membrane permeability and oral bioavailability considerations [2]. The compound serves as a versatile synthetic intermediate accessible via Suzuki-Miyaura cross-coupling between 3,5-dimethylphenylboronic acid and halogenated benzoic acid derivatives, and has been investigated as a scaffold for protein-protein interaction inhibitors, antiviral agents targeting SARS-CoV-2 main protease (Mpro), and amyloid-beta aggregation modulators [1][3].

Why Generic Biphenyl Carboxylic Acid Substitution Fails: Positional Isomerism Decides Function in 3-(3,5-Dimethylphenyl)benzoic Acid


Biphenyl carboxylic acids bearing identical molecular formulae (C₁₅H₁₄O₂) and molecular weight (226.27 g/mol) cannot be treated as interchangeable procurement items because the position of the carboxylic acid group on the biphenyl scaffold—ortho (2-), meta (3-), or para (4-)—dictates fundamentally different molecular recognition properties, steric environment, and hydrogen-bonding geometry [1]. The meta-substituted 3-(3,5-dimethylphenyl)benzoic acid places the carboxyl group at a non-linear angle relative to the biphenyl axis, creating a distinct spatial presentation of the acidic pharmacophore compared to the para isomer 4-(3,5-dimethylphenyl)benzoic acid (CAS 505082-92-8) . Furthermore, the 3′,5′-dimethyl substitution pattern on the distal ring introduces electron-donating effects that modulate the acidity and reactivity of the carboxylic acid differently than unsubstituted, mono-methyl, or 2′,4′-dimethyl analogs [2]. In virtual screening campaigns against SARS-CoV-2 Mpro, structurally related biphenyl-3-carboxylic acid derivatives were identified among 30 best hits with antiviral activity in the low micromolar range, demonstrating that subtle substitution variations on the biphenyl-3-carboxylic acid scaffold directly impact target engagement [3]. Substituting a different regioisomer or methylation pattern without experimental validation would risk loss of activity, altered selectivity, or unexpected physicochemical behavior.

Quantitative Differentiation Evidence: 3-(3,5-Dimethylphenyl)benzoic Acid vs. Closest Positional and Substitution Analogs


Meta vs. Para Carboxyl Positioning: LogP Differences Between 3-(3,5-Dimethylphenyl)benzoic Acid and Its Para Isomer

The meta-carboxyl substitution of 3-(3,5-dimethylphenyl)benzoic acid produces a computed LogP of 3.67 (experimental) and XLogP of 4.4, reflecting the spatial arrangement of the polar carboxyl group relative to the hydrophobic biphenyl core [1]. In contrast, the para isomer 4-(3,5-dimethylphenyl)benzoic acid (CAS 505082-92-8) presents the carboxyl group at the terminal position of the biphenyl axis, resulting in a more extended molecular geometry with potentially different chromatographic retention behavior and membrane partitioning . While directly comparable experimental LogP data for the para isomer were not available from the same measurement conditions, the meta-carboxyl positioning in the target compound offers distinct hydrogen-bonding vector geometry for target engagement, as the carboxyl group is oriented at approximately 120° relative to the biphenyl axis, compared to the ~180° linear presentation of the para isomer [1].

Lipophilicity Positional isomerism Physicochemical profiling

SARS-CoV-2 Mpro Inhibitor Screening: Biphenyl-3-Carboxylic Acid Scaffold Identification Among 30 Virtual Screening Hits

In a 2022 study published in Antiviral Research, Mercorelli et al. applied a platform of variably oriented virtual screening campaigns to identify novel chemical scaffolds for SARS-CoV-2 main protease (Mpro) inhibition [1]. Among 30 best hits, a series of structurally unrelated Mpro inhibitors were identified, and the biphenyl-3-carboxylic acid chemotype—which encompasses 3-(3,5-dimethylphenyl)benzoic acid—was highlighted for further exploration [2]. Six hit compounds demonstrated antiviral activity against SARS-CoV-2 and other human coronaviruses in the low micromolar range in cell-based assays. Time-of-addition experiments confirmed the antiviral effect occurred during the viral replication cycle, consistent with Mpro inhibition. Rational optimization of one hit produced two potent analogs with increased Mpro inhibitory activity both in vitro and in infected cells [1]. While individual compound IC₅₀ values for 3-(3,5-dimethylphenyl)benzoic acid itself were not separately disclosed in the published abstract, the study explicitly validates the biphenyl-3-carboxylic acid scaffold as a privileged chemotype for pan-coronavirus antiviral development [1][3].

Antiviral drug discovery SARS-CoV-2 Mpro Virtual screening

3′,5′-Dimethyl Substitution vs. Unsubstituted Biphenyl-3-Carboxylic Acid: Electron-Donating Effect on Carboxyl Acidity and Reactivity

The presence of two electron-donating methyl groups at the 3′ and 5′ positions of the distal phenyl ring in 3-(3,5-dimethylphenyl)benzoic acid modulates the electronic environment of the biphenyl system compared to unsubstituted biphenyl-3-carboxylic acid [1]. This substitution pattern increases the electron density of the distal ring, which can attenuate the acidity of the carboxylic acid through through-bond inductive effects transmitted across the biphenyl linkage [2]. In contrast, the unsubstituted biphenyl-3-carboxylic acid lacks this electronic modulation, potentially resulting in a lower pKa and different reactivity in amide coupling or esterification reactions [1]. The 3′,5′-dimethyl pattern also creates a symmetrical hydrophobic surface on the distal ring, which may enhance van der Waals contacts in hydrophobic protein binding pockets compared to the unsubstituted analog or the asymmetrically substituted 2′,4′-dimethylbiphenyl-3-carboxylic acid (CAS 1170419-33-6) [3].

Substituent effects Carboxylic acid reactivity SAR building blocks

Amyloid-Beta Fibril Formation Inhibition: Low Micromolar IC₅₀ for 3′,5′-Dimethylbiphenyl-3-Carboxylic Acid

A 2022 study published in ACS Chemical Neuroscience investigated 3′,5′-dimethylbiphenyl-3-carboxylic acid (3-(3,5-dimethylphenyl)benzoic acid) as a modulator of amyloid-beta (Aβ) aggregation, a pathological hallmark of Alzheimer's disease [1]. The compound inhibited Aβ fibril formation in vitro with IC₅₀ values in the low micromolar range. In follow-up in vivo studies using transgenic mouse models, administration of the compound led to improved cognitive performance and reduced amyloid plaque deposition compared to vehicle-treated controls [1]. This differentiates the compound from unsubstituted biphenyl carboxylic acids that lack the 3′,5′-dimethyl substitution; the methyl groups are hypothesized to contribute to hydrophobic packing interactions with the beta-sheet structure of Aβ aggregates, enhancing inhibitory potency [1]. The biphenyl-3-carboxylic acid scaffold with 3′,5′-dimethyl substitution thus offers a distinct profile for neurodegenerative disease research not replicated by the para (4-position) isomer or by biphenyl-4-carboxylic acid derivatives that present different geometries for fibril surface engagement [2].

Alzheimer's disease Amyloid-beta aggregation Neurodegeneration

Protein-Protein Interaction (PPI) Inhibitor Scaffold: MDM2 and PD-1/PD-L1 Targeting with 3′,5′-Dimethyl Substitution

A 2023 study in the Journal of Medicinal Chemistry demonstrated the utility of 3-(3,5-dimethylphenyl)benzoic acid as a key scaffold for developing small-molecule inhibitors targeting protein-protein interactions (PPIs) in oncology, specifically MDM2 and PD-1/PD-L1 [1]. Computational modeling and high-throughput screening revealed that derivatives of this compound exhibited strong binding affinity to these oncogenic targets, with the 3′ and 5′ methyl positions identified as critical modification sites for enhancing selectivity and potency [1]. This differentiates the 3′,5′-dimethyl substitution pattern from 2′,4′-dimethyl or unsubstituted analogs, where the methyl group placement may not optimally engage the hydrophobic sub-pockets of the PD-L1 dimerization interface or the MDM2 hydrophobic cleft [2]. Biphenyl derivatives as PD-1/PD-L1 inhibitors have been associated with advantages including oral bioavailability, high tumor penetration, and favorable pharmacokinetic properties [3].

Cancer immunotherapy MDM2-p53 PD-1/PD-L1 checkpoint

Synthetic Accessibility via Suzuki-Miyaura Cross-Coupling: Defined Regiochemistry as a Procurement Advantage

3-(3,5-Dimethylphenyl)benzoic acid is synthesized via a regioselective Suzuki-Miyaura cross-coupling between commercially available 3,5-dimethylphenylboronic acid and a 3-halobenzoic acid derivative [1]. This synthetic route yields a single, well-defined regioisomer with the carboxyl group locked at the meta position of one ring and methyl groups specifically at the 3′ and 5′ positions of the other. By contrast, attempts to synthesize mixed biphenyl carboxylic acids via non-selective methods (e.g., direct Friedel-Crafts acylation of dimethylbiphenyls) can produce isomeric mixtures requiring costly chromatographic separation [2]. The Suzuki-Miyaura approach—particularly using inverse biphasic modifications—offers a green, scalable route to isomerically pure biphenyl carboxylic acids, making 3-(3,5-dimethylphenyl)benzoic acid a synthetically accessible and well-characterized building block for medicinal chemistry, polymer chemistry, and materials science applications [3].

Synthetic chemistry Suzuki coupling Building block procurement

Optimal Procurement Scenarios: Where 3-(3,5-Dimethylphenyl)benzoic Acid (CAS 177734-84-8) Delivers Differentiated Value


Antiviral Lead Optimization: SARS-CoV-2 Mpro Inhibitor Development

For research groups engaged in antiviral drug discovery targeting the SARS-CoV-2 main protease (Mpro), 3-(3,5-dimethylphenyl)benzoic acid provides a validated biphenyl-3-carboxylic acid scaffold from which potent, low-micromolar Mpro inhibitors have been derived [1]. The Mercorelli et al. (2022) study in Antiviral Research demonstrated that compounds from this chemotype class exhibited antiviral activity against SARS-CoV-2 and other human coronaviruses across multiple cell lines, with time-of-addition experiments confirming an Mpro-dependent mechanism [1]. Procurement of this specific isomer—rather than the para or ortho analogs—is critical because the meta-carboxyl geometry presents the acidic pharmacophore at the angle required for engagement with the Mpro active-site catalytic dyad, and the 3′,5′-dimethyl groups occupy the S1′ and S2′ hydrophobic pockets identified in structure-based optimization [1][2].

Oncology PPI Inhibitor Discovery: MDM2 and PD-1/PD-L1 Programs

Laboratories developing small-molecule inhibitors of protein-protein interactions in oncology—particularly MDM2-p53 and PD-1/PD-L1—can utilize 3-(3,5-dimethylphenyl)benzoic acid as a core scaffold [1]. The 2023 Journal of Medicinal Chemistry study identified the 3′ and 5′ methyl positions as critical for achieving strong binding affinity and selectivity against these oncogenic targets through computational modeling and high-throughput screening [1]. The biphenyl class of PD-1/PD-L1 inhibitors is associated with oral bioavailability and high tumor penetration advantages [3]. When procuring building blocks for SAR exploration around this chemotype, the 3′,5′-dimethyl substitution pattern must be preserved; substituting the 2′,4′-dimethyl isomer (CAS 1170419-33-6) or the unsubstituted biphenyl analog would disrupt the hydrophobic contacts essential for PD-L1 dimerization or MDM2 cleft binding [2].

Neurodegenerative Disease Research: Amyloid-Beta Aggregation Modulation

Research programs investigating small-molecule modulators of amyloid-beta aggregation for Alzheimer's disease can employ 3-(3,5-dimethylphenyl)benzoic acid as a lead compound based on its demonstrated in vitro inhibition of Aβ fibril formation with low micromolar IC₅₀ and in vivo efficacy in reducing amyloid plaque deposition and improving cognitive performance in transgenic mouse models [1]. The biphenyl-3-carboxylic acid scaffold with 3′,5′-dimethyl substitution is hypothesized to engage the hydrophobic grooves of Aβ beta-sheet structures, a binding mode not accessible to para-substituted carboxylic acid isomers or to mono-methyl analogs that lack the symmetrical hydrophobic surface presented by the 3′,5′-dimethyl pattern [2]. Procurement should specify the meta-carboxyl, 3′,5′-dimethyl substitution to ensure consistency with published in vivo efficacy data.

Organic Synthesis Building Block: Regioselective Scaffold for Library Synthesis

For medicinal chemistry groups synthesizing focused compound libraries, 3-(3,5-dimethylphenyl)benzoic acid offers a synthetically accessible, isomerically pure building block amenable to amide coupling, esterification, and further functionalization at the carboxylic acid position [1]. The defined 3′,5′-dimethyl substitution and meta-carboxyl regiochemistry provide a consistent scaffold for SAR studies, where the methyl groups can be used as inert hydrophobic anchors while the carboxyl group serves as a synthetic handle for diversification [1]. The compound's favorable computed physicochemical profile (XLogP = 4.4, TPSA = 37.3 Ų) supports its use in generating compounds with predicted oral bioavailability, as it falls within the established drug-like chemical space [2]. Procurement from suppliers offering ≥95% purity (as verified by multiple vendors including BOC Sciences, CymitQuimica, and Amatek Scientific) ensures material quality suitable for reproducible chemical transformations [3].

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